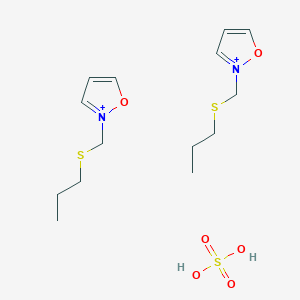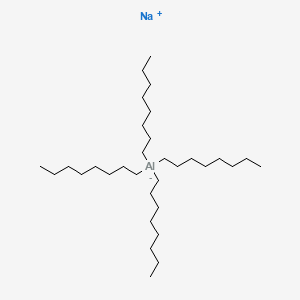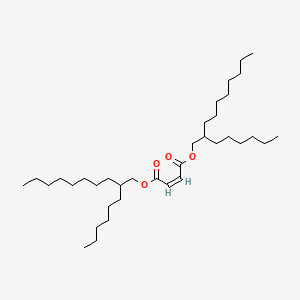
1-((2-Hydroxethoxy)methyl)-isocytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-isocytosine is a synthetic compound that belongs to the class of nucleoside analogs It is structurally related to cytosine, one of the four main bases found in DNA and RNA
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1-((2-Hydroxyethoxy)methyl)-Isocytosin beinhaltet typischerweise die Reaktion von Isocytosin mit 2-Chlorethanol unter basischen Bedingungen. Die Reaktion verläuft durch nukleophile Substitution, wobei die Hydroxylgruppe von 2-Chlorethanol das elektrophile Kohlenstoffatom des Isocytosins angreift, was zur Bildung des gewünschten Produkts führt.
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-((2-Hydroxyethoxy)methyl)-Isocytosin kann ähnliche synthetische Wege beinhalten, jedoch in größerem Maßstab. Der Prozess wäre wahrscheinlich auf höhere Ausbeuten und Reinheit optimiert, wobei fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthesesysteme eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-((2-Hydroxyethoxy)methyl)-Isocytosin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden.
Substitution: Die Hydroxylgruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation ein Keton- oder Aldehydderivat ergeben, während die Reduktion ein Alkohol- oder Aminderivat erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-Isocytosin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Nukleinsäuren eingebaut werden, um DNA- und RNA-Interaktionen zu untersuchen.
Medizin: Es hat Potenzial als antivirales Mittel aufgrund seiner strukturellen Ähnlichkeit mit natürlichen Nukleosiden.
Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 1-((2-Hydroxyethoxy)methyl)-Isocytosin beinhaltet seinen Einbau in Nukleinsäuren, wo er normale Basenpaarung und Replikationsprozesse stören kann. Dies kann zur Hemmung der Virusreplikation führen, was es zu einem potenziellen antiviralen Mittel macht. Die beteiligten molekularen Zielstrukturen und -wege umfassen DNA- und RNA-Polymerasen, die für die Nukleinsäuresynthese unerlässlich sind.
Ähnliche Verbindungen:
1-((2-Hydroxyethoxy)methyl)-6-Phenylsulfanylthymine: Ein weiteres Nukleosidanalogon mit antiviralen Eigenschaften.
1-((2-Hydroxyethoxy)methyl)-5-Methyluracil:
Eindeutigkeit: 1-((2-Hydroxyethoxy)methyl)-Isocytosin ist aufgrund seiner spezifischen Strukturmodifikationen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, in Nukleinsäuren eingebaut zu werden und Replikationsprozesse zu stören, unterscheidet es von anderen ähnlichen Verbindungen.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-isocytosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to the inhibition of viral replication, making it a potential antiviral agent. The molecular targets and pathways involved include DNA and RNA polymerases, which are essential for nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-phenylsulfanylthymine: Another nucleoside analog with antiviral properties.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil:
Uniqueness: 1-((2-Hydroxyethoxy)methyl)-isocytosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and interfere with replication processes sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
91897-92-6 |
|---|---|
Molekularformel |
C7H11N3O3 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2-amino-1-(2-hydroxyethoxymethyl)pyrimidin-4-one |
InChI |
InChI=1S/C7H11N3O3/c8-7-9-6(12)1-2-10(7)5-13-4-3-11/h1-2,11H,3-5H2,(H2,8,9,12) |
InChI-Schlüssel |
GELNYZOACSQCRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=NC1=O)N)COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


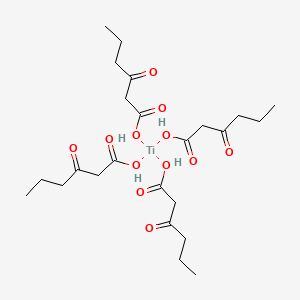
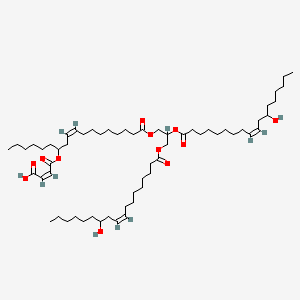

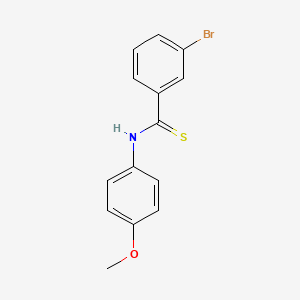
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
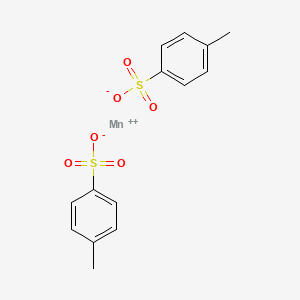

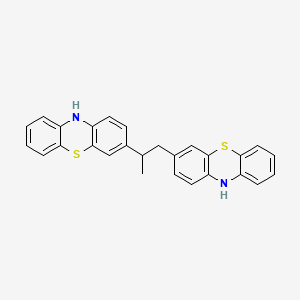

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)

